molecular formula C12H12N2O3 B8582205 2-[3-(Hydroxyimino)butyl]-1H-isoindole-1,3(2H)-dione CAS No. 74274-12-7

2-[3-(Hydroxyimino)butyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B8582205
CAS RN: 74274-12-7
M. Wt: 232.23 g/mol
InChI Key: LEUMAKYUPKUKIW-UHFFFAOYSA-N
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Patent
US05211738

Procedure details

1.08 g (5.00 mmol) of N-(3-oxobutyl)phthalimide was dissolved in 10 ml of methanol and to the solution was added 0.695 g (10.0 mmol) of hydroxylamine hydrochloride. To this suspension was added 2 ml of 5N aqueous sodium hydroxide solution, followed by being stirred at room temperature for 16 hours. The reaction mixture was poured into 100 ml of saturated aqueous sodium hydrogencarbonate and extracted with chloroform (30 ml×3), and the combined organic layer was dried over magnesium sulfate. Chloroform was distilled off and the residual solids were washed with hexane to give 0.98 g (yield 84%) of the titled compound as colorless crystals.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.695 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
O=[C:2]([CH3:16])[CH2:3][CH2:4][N:5]1[C:9](=[O:10])[C:8]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:7]2[C:6]1=[O:15].Cl.[NH2:18][OH:19].[OH-].[Na+].C(=O)([O-])O.[Na+]>CO>[OH:19][N:18]=[C:2]([CH3:16])[CH2:3][CH2:4][N:5]1[C:9](=[O:10])[C:8]2=[CH:11][CH:12]=[CH:13][CH:14]=[C:7]2[C:6]1=[O:15] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
O=C(CCN1C(C=2C(C1=O)=CC=CC2)=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.695 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by being stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (30 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Chloroform was distilled off
WASH
Type
WASH
Details
the residual solids were washed with hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ON=C(CCN1C(C=2C(C1=O)=CC=CC2)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.